molecular formula C22H23F3N2O4S B6520720 4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-56-6

4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B6520720
CAS RN: 896378-56-6
M. Wt: 468.5 g/mol
InChI Key: XAVVHTPGTKOWKX-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .


Molecular Structure Analysis

The molecular formula of the compound is C17H18F3NO4 . It contains a trifluoromethyl group, a benzoyl group, and a 1-oxa-4,8-diazaspiro[4.5]decane group.


Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various reactions. One of the most common reactions is trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 357.32 . Other physical and chemical properties are not available from the current information.

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds containing this group, like the one you mentioned, may have potential applications in these fields.

properties

IUPAC Name

[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O4S/c1-16-5-7-19(8-6-16)32(29,30)27-13-14-31-21(27)9-11-26(12-10-21)20(28)17-3-2-4-18(15-17)22(23,24)25/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVHTPGTKOWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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